molecular formula C8H9ClN2O B3092140 2-Chloro-5-(1-ethoxyvinyl)pyrimidine CAS No. 122372-20-7

2-Chloro-5-(1-ethoxyvinyl)pyrimidine

Cat. No. B3092140
Key on ui cas rn: 122372-20-7
M. Wt: 184.62 g/mol
InChI Key: VVYWMBZKYBXEMW-UHFFFAOYSA-N
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Patent
US07745636B2

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (12.5 g, 64.62 mmol) in dry DMF (175 mL) under N2 was added tributyl(1-ethoxyvinyl)tin (21.8 mL, 64.62 mmol) and dichlorobis(triphenylphosphine)palladium (II) (2.27 g, 3.23 mmol). The mixture was heated at 100° C. for 3 h before being allowed to stir at room temperature for 16 hr. The mixture was then diluted with ether (200 mL) and treated with aqueous KF soln (55 g of potassium fluoride in 33 mL of water). The two phase mixture was stirred vigorously for 1 h at room temperature before being filtered through diatomaceous earth (Celite®). The filtrate was washed with sat'd NaHCO3 soln and brine prior to drying (Na2SO4). The original aqueous phase was extracted with ether (2×) and the organic phase was treated as above. Repetition on 13.5 g of 5-bromo-2-chloropyrimidine and combined purification by Biotage™ flash chromatography on silica gel (gradient elution on a 65M column using 3% ethyl acetate in hexanes to 25% ethyl acetate in hexanes with 3.0 L) afforded the title compound as a white, crystalline solid (18.2 g, 73%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:14]([O:16][CH2:17][CH3:18])=[CH2:15])CCC.[F-].[K+]>CN(C=O)C.CCOCC.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([C:14]([O:16][CH2:17][CH3:18])=[CH2:15])=[CH:7][N:6]=1 |f:2.3,^1:42,61|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
21.8 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.27 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
55 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The two phase mixture was stirred vigorously for 1 h at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before being filtered through diatomaceous earth (Celite®)
WASH
Type
WASH
Details
The filtrate was washed with sat'd NaHCO3 soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine prior to drying (Na2SO4)
EXTRACTION
Type
EXTRACTION
Details
The original aqueous phase was extracted with ether (2×)
ADDITION
Type
ADDITION
Details
the organic phase was treated as above
CUSTOM
Type
CUSTOM
Details
purification by Biotage™ flash chromatography on silica gel (
WASH
Type
WASH
Details
gradient elution on a 65M column

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C(=C)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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